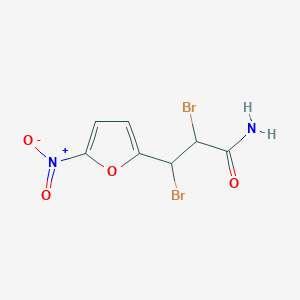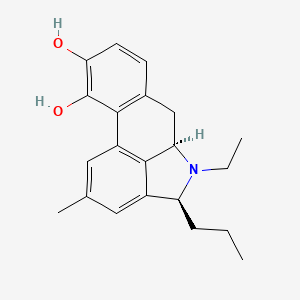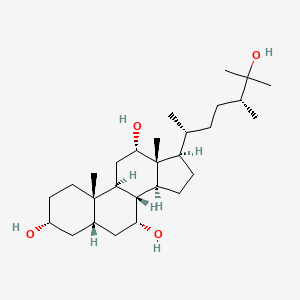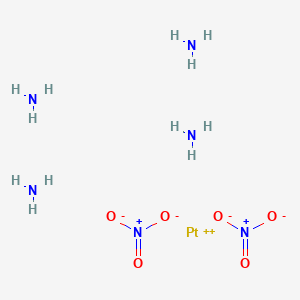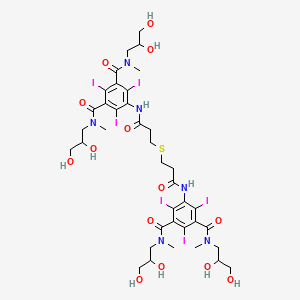
Iotasul
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iotasul is a non-ionic, dimeric X-ray contrast medium known for its outstanding physicochemical properties. It is primarily used in direct and indirect lymphography, a technique for visualizing lymphatic vessels and nodes. This compound is distinguished from other contrast agents by its unique ability to provide high-quality imaging with minimal side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iotasul involves the formation of a dimeric structure through a series of chemical reactions. The process begins with the iodination of a suitable aromatic compound, followed by the formation of a dimer through a coupling reaction. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Iotasul durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene iodierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Jodgehalt von this compound zu verändern.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören starke Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene iodierte Derivate von this compound, die für verschiedene Bildgebungsanwendungen verwendet werden können. Diese Derivate behalten die Kernstruktur von this compound bei, haben aber modifizierte physikalisch-chemische Eigenschaften, die sie für bestimmte Anwendungen geeignet machen .
Wissenschaftliche Forschungsanwendungen
Iotasul hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Kontrastmittel in verschiedenen analytischen Techniken verwendet, um chemische Reaktionen und molekulare Strukturen zu visualisieren.
Biologie: Wird in der Untersuchung von Lymphsystemen und der Visualisierung von Lymphgefäßen und -knoten eingesetzt.
Medizin: Wird häufig in der medizinischen Bildgebung verwendet, um Erkrankungen im Zusammenhang mit dem Lymphsystem, wie Lymphödem und Lymphatische Fehlbildungen, zu diagnostizieren und zu überwachen.
Industrie: Wird bei der Entwicklung neuer Bildgebungstechnologien und Kontrastmittel eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Kontrast von Röntgenbildern verstärkt. Dies wird erreicht, indem die Absorption von Röntgenstrahlen im Zielbereich erhöht wird, was zu einem klareren und detaillierteren Bild führt. Die molekularen Ziele von this compound umfassen die Lymphgefäße und -knoten, wo es sich ansammelt und eine qualitativ hochwertige Bildgebung liefert. Die an seinem Wirkmechanismus beteiligten Pfade umfassen die Verteilung und den Verbleib des Kontrastmittels im Lymphsystem .
Wirkmechanismus
Iotasul exerts its effects by enhancing the contrast of X-ray images. It achieves this by increasing the absorption of X-rays in the targeted area, which results in a clearer and more detailed image. The molecular targets of this compound include the lymphatic vessels and nodes, where it accumulates and provides high-quality imaging. The pathways involved in its mechanism of action include the distribution and retention of the contrast agent in the lymphatic system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Iodixanol: Ein weiteres nicht-ionisches, dimeres Röntgenkontrastmittel mit ähnlichen Anwendungen.
Iohexol: Ein nicht-ionisches, monomeres Kontrastmittel, das in verschiedenen Bildgebungstechniken eingesetzt wird.
Einzigartigkeit von Iotasul
This compound ist aufgrund seiner dimeren Struktur einzigartig, die im Vergleich zu monomeren Kontrastmitteln eine überlegene Bildqualität bietet. Sein niedriger osmotischer Druck und sein hoher Jodgehalt machen es besonders gut geeignet für lymphographische Untersuchungen. Darüber hinaus hat this compound eine geringe Tendenz, sich durch die Wände von Lymphgefäßen zu verteilen, wodurch eine hohe Retention und Bildqualität gewährleistet werden .
Eigenschaften
CAS-Nummer |
71767-13-0 |
|---|---|
Molekularformel |
C38H50I6N6O14S |
Molekulargewicht |
1608.3 g/mol |
IUPAC-Name |
5-[3-[3-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-3-oxopropyl]sulfanylpropanoylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C38H50I6N6O14S/c1-47(9-17(55)13-51)35(61)23-27(39)24(36(62)48(2)10-18(56)14-52)30(42)33(29(23)41)45-21(59)5-7-65-8-6-22(60)46-34-31(43)25(37(63)49(3)11-19(57)15-53)28(40)26(32(34)44)38(64)50(4)12-20(58)16-54/h17-20,51-58H,5-16H2,1-4H3,(H,45,59)(H,46,60) |
InChI-Schlüssel |
OQHLOKBHRXMXLD-UHFFFAOYSA-N |
SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)CCSCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)N(C)CC(CO)O)I)C(=O)N(C)CC(CO)O)I)I)C(=O)N(C)CC(CO)O)I |
Kanonische SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)CCSCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)N(C)CC(CO)O)I)C(=O)N(C)CC(CO)O)I)I)C(=O)N(C)CC(CO)O)I |
| 71767-13-0 | |
Synonyme |
5,5'-(4-thiaheptanedioyldiimino)-bis(2,4,6-triiodoisophthalic acid-bis-(2,3-dihydroxypropyl-N-methyl)diamide) iotasul |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


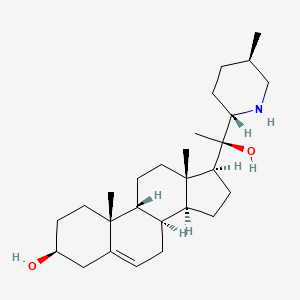
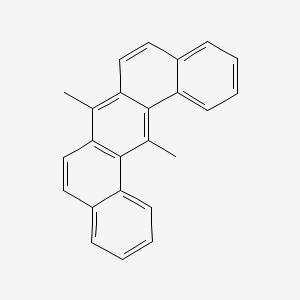
![2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene](/img/structure/B1205139.png)
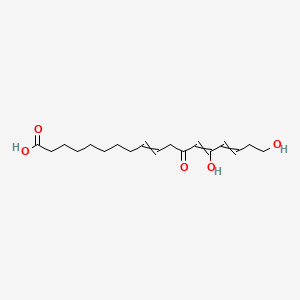
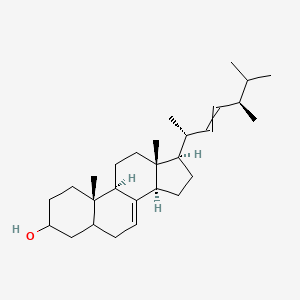
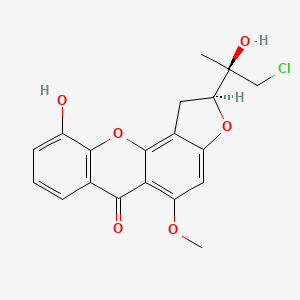
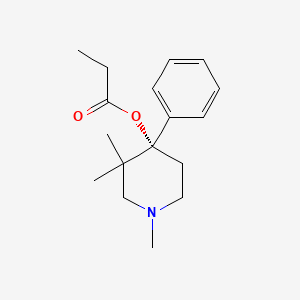
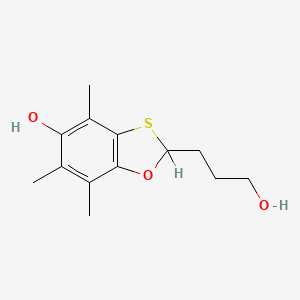
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)
